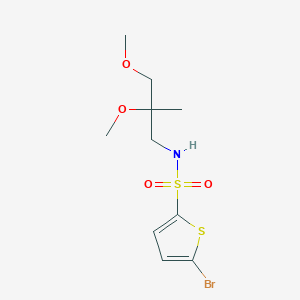

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNFVIIRUZVISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of thiophene, followed by sulfonation and subsequent coupling with 2,3-dimethoxy-2-methylpropylamine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonating agents like chlorosulfonic acid. The final coupling step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of thiophene derivatives with reduced functional groups

Substitution: Formation of new thiophene derivatives with substituted functional groups

Scientific Research Applications

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-2,3-dimethoxythiophene

- N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

- 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Uniqueness

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonamide groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves the following steps:

- Preparation of Thiophene Core : The thiophene ring is formed through cyclization reactions.

- Bromination : The introduction of the bromine atom at the 5-position is achieved through electrophilic bromination.

- Sulfonamide Formation : The sulfonamide group is added via nucleophilic substitution reactions.

- Alkylation : The dimethoxy-2-methylpropyl group is introduced through alkylation reactions with suitable alkyl halides.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide against various bacterial strains, particularly resistant strains such as Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC value of 0.39 µg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating strong antibacterial activity .

- Minimum Bactericidal Concentration (MBC) : The MBC was determined to be 0.78 µg/mL, suggesting that the compound not only inhibits growth but also kills the bacteria at low concentrations .

The proposed mechanism involves interaction with bacterial enzymes and disruption of cell wall synthesis. In-silico studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with target proteins in resistant bacterial strains .

Case Studies

- Study on Antibacterial Efficacy :

-

In-Vivo Trials :

- Preliminary in-vivo trials indicated that this compound could serve as a potential therapeutic option for treating infections caused by multidrug-resistant bacteria. Further studies are needed to evaluate its safety and effectiveness in clinical settings.

Data Tables

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| 5-Bromo-N-Ethylthiophene-2-sulfonamide | 1.56 | 3.12 | Escherichia coli |

| 5-Bromo-N-Propylthiophene-2-sulfonamide | 3.12 | 6.25 | Staphylococcus aureus |

Q & A

Q. Key Reagents/Conditions

| Step | Reagents | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| 1 | 5-Bromothiophene-2-sulfonyl chloride, 2,3-dimethoxy-2-methylpropylamine | DMF, LiH | RT, 2–4 h | 70–85% |

| 2 | Alkyl bromide | Pd(PPh₃)₄, THF | Microwave (60°C, 300 W) | 65–80% |

How can the compound be characterized to confirm structural integrity?

Q. Advanced Characterization Techniques

- NMR Spectroscopy :

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry of the dimethoxypropyl group (if crystalline) .

What functionalization reactions are feasible for this compound?

Q. Basic Functionalization Strategies

- Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/K₃PO₄ .

- Electrophilic Substitution : Vilsmeier-Haack formylation at the thiophene 4-position (electron-rich site) .

- N-Alkylation : Introduce additional substituents via alkyl halides or epoxides under microwave conditions .

How can researchers address contradictions in regioselectivity during derivatization?

Advanced Mechanistic Analysis

Regioselectivity conflicts (e.g., formylation at 4- vs. 5´-positions) arise from competing mechanisms:

- Electrophilic Aromatic Substitution (Vilsmeier) : Targets the most electron-rich position (adjacent to the sulfonamide group) .

- Directed Deprotonation (Lithiation) : n-BuLi selectively deprotonates the 5´-H (more acidic due to sulfur’s inductive effect), enabling DMF-mediated formylation .

Resolution : Use ¹H NMR to track proton environments (e.g., δ 7.05–7.11 for 5´-H) and adjust reagents to favor desired pathways .

What strategies optimize reaction yields in cross-coupling reactions?

Q. Advanced Optimization Techniques

- Catalyst Screening : Compare Pd(PPh₃)₄ (higher yields for bulky substrates) vs. PdCl₂(dppf) (better for electron-deficient boronic acids) .

- Solvent Effects : THF > DMF for Suzuki coupling due to better Pd solubility .

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (10 min vs. 12 h) and improves yields by 15–20% .

How can biological activity be systematically evaluated?

Q. Methodological Approaches

- Antiproliferative Assays : Test against cancer cell lines (e.g., U87MG glioma) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Screening : Use disk diffusion against Gram-positive/negative bacteria. SAR studies highlight the role of the dimethoxypropyl group in membrane penetration .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanism .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced Modeling Techniques

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density maps (thiophene ring vs. sulfonamide) .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. High-affinity poses correlate with bulky substituents at the N-alkyl group .

How should researchers analyze byproduct formation during synthesis?

Q. Data Contradiction Analysis

- TLC/HPLC Monitoring : Detect intermediates (e.g., unreacted sulfonyl chloride) .

- Mass Spectrometry : Identify dimers or oxidized products (e.g., [M+O]⁺ peaks).

- Purification Adjustments : Use HCl washes to remove unreacted amine and NaHCO₃ to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.